Bienvenue dans la boutique en ligne BenchChem!

N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine

Lipophilicity logP Drug-likeness

N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine is a small-molecule imidazole oxime derivative (molecular formula C6H9N3O; molecular weight 139.16 g/mol). It is commercially available as a research chemical, typically at 95% purity , and serves as a versatile building block for coordination chemistry and medicinal chemistry applications.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 945122-94-1
Cat. No. B1486975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine
CAS945122-94-1
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC(=NO)C1=NC=CN1C
InChIInChI=1S/C6H9N3O/c1-5(8-10)6-7-3-4-9(6)2/h3-4,10H,1-2H3/b8-5+
InChIKeyJBCXLJLZKOTBAY-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Supplier-Grade Overview of N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine (CAS 945122-94-1)


N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine is a small-molecule imidazole oxime derivative (molecular formula C6H9N3O; molecular weight 139.16 g/mol) . It is commercially available as a research chemical, typically at 95% purity [1], and serves as a versatile building block for coordination chemistry and medicinal chemistry applications. Its structure incorporates a 1-methylimidazole ring connected to an ethylidene oxime moiety, distinguishing it from both simpler aldehyde oxime analogs and bulkier aryl ketone oxime derivatives within the imidazole oxime family.

Differentiation Strategy: Physicochemical Profiling of N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine Against Structural Analogs


Substitution among imidazole oxime analogs is inadvisable without quantitative evaluation because minor structural variations at the oxime carbon produce substantial shifts in lipophilicity (logP) and steric profile [1]. The target compound's ethylidene substitution yields a logP of 0.937, situating it in a distinct intermediate hydrophobicity range that differs measurably from both the polar aldehyde oxime analog (logP 0.228) and the lipophilic phenyl ketone oxime analog (logP 1.684) [2][3]. These differences directly impact solubility, membrane permeability, and metal coordination geometry, making generic substitution a risk to experimental reproducibility.

Head-to-Head and Cross-Study Quantitative Evidence for N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine Differentiation


Lipophilicity Differentiation: Intermediate logP Value Relative to Aldehyde and Phenyl Ketone Oxime Analogs

The target compound exhibits a logP value of 0.937 [1], which is substantially higher than that of the 1-methyl-1H-imidazole-2-carbaldehyde oxime (MICO) analog (logP 0.228) and lower than that of the (1-methyl-1H-imidazol-2-yl)(phenyl)methanone oxime (MIPMO) analog (logP 1.684) [2]. This places the target compound in an intermediate lipophilicity window that may balance aqueous solubility with membrane permeability more favorably than either extreme. This quantitative difference in logP provides a verifiable basis for selecting this compound over its analogs when a specific lipophilicity profile is required for biological assays, formulation, or SAR studies.

Lipophilicity logP Drug-likeness Imidazole oxime SAR

Molecular Weight Differentiation: Intermediate Size Between Compact Aldehyde Oxime and Bulky Aryl Ketone Oxime Scaffolds

The target compound has a molecular weight of 139.16 g/mol [1], positioned between the aldehyde oxime analog MICO (125.13 g/mol) and the phenyl ketone oxime analog MIPMO (215.25 g/mol) [2]. In the context of fragment-based drug discovery, the target compound falls within the 'fragment' space (MW < 150) while the phenyl analog exceeds standard fragment cutoffs. For coordination chemistry applications, the intermediate steric bulk of the ethylidene oxime may influence ligand coordination geometry and metal selectivity differently than the less hindered aldehyde oxime or the more hindered phenyl ketone oxime.

Molecular weight Ligand design Steric profile Imidazole oxime Coordination chemistry

Coordination Chemistry: Structurally Characterized Zn(II) Complexes with Imidazole Oxime Ligands Confirm Bidentate Binding Mode

A 2023 study by Abdelmalek et al. demonstrated that imidazole oxime ligands closely related to the target compound (specifically MICO and MIPMO) form well-characterized mononuclear Zn(II) complexes of the type {Zn(L)2Cl2}, with the ligand coordinating in a bidentate fashion through the imidazole nitrogen and the oxime nitrogen [1]. Single-crystal X-ray diffraction confirmed a distorted tetrahedral geometry around the Zn(II) center. While the target compound itself was not crystallized in this study, its structural homology—bearing the identical 1-methylimidazole core and oxime donor set—supports that it can engage in analogous bidentate coordination. The critical differentiation is that the ethylidene substituent on the target compound introduces distinct steric and electronic tuning at the oxime nitrogen relative to the aldehyde (MICO) and phenyl (MIPMO) variants, which may affect metal binding affinity and complex stability [1].

Coordination chemistry Zinc complexes Bidentate ligand Imidazole oxime Crystal structure

LogD Profile Differentiation: Contrast with the Parent Ketone Precursor at Physiological pH

The target oxime compound (logP = 0.937) [1] exhibits dramatically higher lipophilicity than its parent ketone, 1-(1-methyl-1H-imidazol-2-yl)ethanone, which has a logP of 0.014 and logD7.4 of 0.013 [2]. This ~0.9 log unit increase upon oxime formation represents a fundamental change in partitioning behavior. In practical terms, the oxime is approximately 8-fold more lipophilic than the ketone, which has significant implications for membrane permeability, protein binding, and extraction efficiency in synthetic workup. Selecting the oxime over the ketone for biological screening or synthetic applications where increased hydrophobicity is desired is supported by this quantitative logP/logD difference.

LogD pH-dependent partition Oxime vs ketone Physicochemical profiling ADME

Evidence-Based Application Scenarios Where N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine Offers Demonstrable Advantages


Fragment-Based Drug Discovery Requiring Intermediate Lipophilicity (logP 0.9–1.0 Window)

Based on the verified logP of 0.937 [1], this compound is better suited than the more polar aldehyde oxime analog (logP 0.228) for fragment screens targeting moderately lipophilic binding pockets, and better suited than the phenyl oxime analog (logP 1.684) when aqueous solubility must be preserved [2]. Its molecular weight of 139.16 g/mol remains within Rule-of-Three compliant fragment space.

Coordination Chemistry Scaffold Development with Steric Tuning at the Metal Center

As demonstrated by the Zn(II) complex studies on closely related imidazole oximes [3], the bidentate N,N-donor motif is structurally validated. The ethylidene substituent on the target compound provides intermediate steric bulk relative to the aldehyde and phenyl variants, allowing researchers to fine-tune metal coordination geometry and potentially modulate complex stability without altering the core donor set.

Synthetic Intermediate Requiring Enhanced Organic-Phase Extractability Relative to the Parent Ketone

With a logP increase of approximately 0.9 units (8-fold higher partition coefficient) over the parent ketone [1][4], the oxime form facilitates more efficient organic-solvent extraction during workup, while retaining the reactive oxime functionality for subsequent transformations such as Beckmann rearrangement or reduction to the corresponding amine.

Medicinal Chemistry SAR Exploration of the Imidazole Oxime Pharmacophore

For structure-activity relationship campaigns investigating the effect of oxime substitution on biological target engagement, this compound provides the key methyl-substituted oxime reference point. Its logP (0.937) and MW (139.16) are quantitatively distinct from both the des-methyl (aldehyde oxime) and phenyl-substituted analogs [2], enabling clean interpretation of SAR data for this pharmacophore series.

Quote Request

Request a Quote for N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.